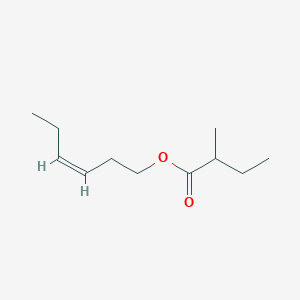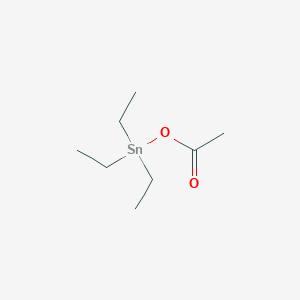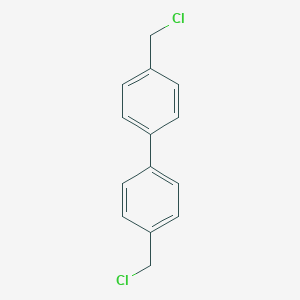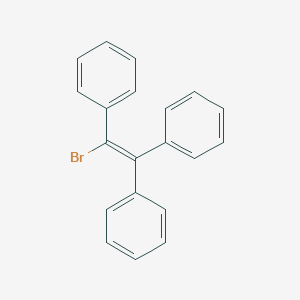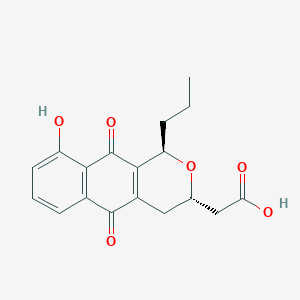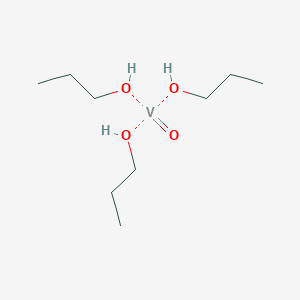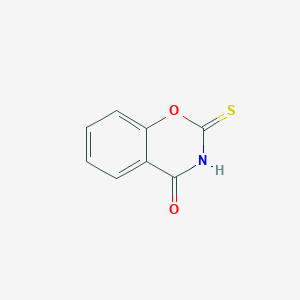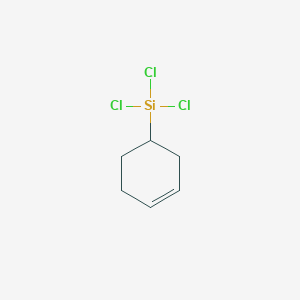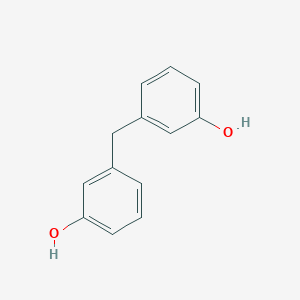
3,3/'-Methylenediphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but is almost insoluble in water . This compound is used in various industrial applications, including the synthesis of high molecular polyester resins, industrial surfactants, softeners, and pharmaceutical intermediates .
Méthodes De Préparation
3,3’-Methylenediphenol can be synthesized through several methods. One common synthetic route involves the reaction of methyl benzoate with phenol under acid catalysis. Acid catalysts such as p-toluenesulfonic acid, ammonium chloride, or antimony trioxide are typically used in this process . The reaction conditions are generally mild, and the process yields a high-purity product.
In industrial production, the preparation of 3,3’-Methylenediphenol often involves similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
3,3’-Methylenediphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions.
Oxidation: When subjected to oxidation, 3,3’-Methylenediphenol can form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically yield phenolic compounds with altered functional groups.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroquinone derivatives, while reduction can produce phenolic alcohols.
Applications De Recherche Scientifique
3,3’-Methylenediphenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine: In medicine, 3,3’-
Propriétés
Numéro CAS |
10193-50-7 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
Clé InChI |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonymes |
3,3'-Methylenebisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



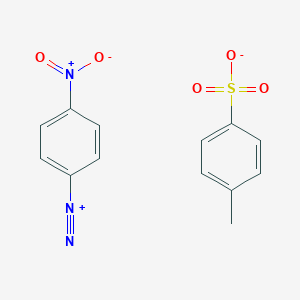
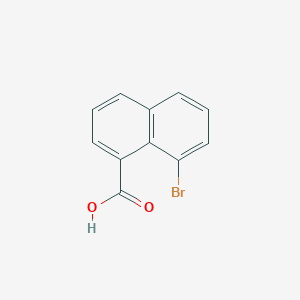
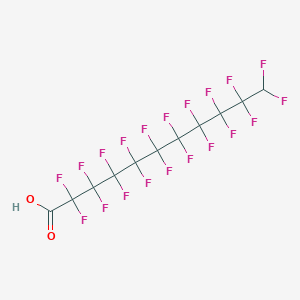
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
